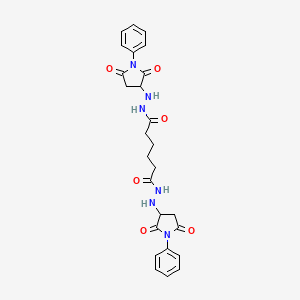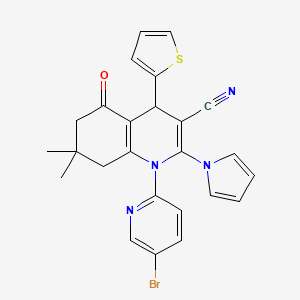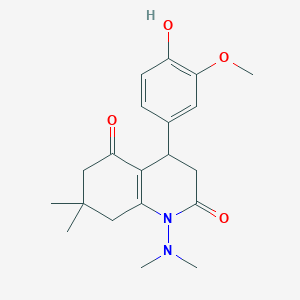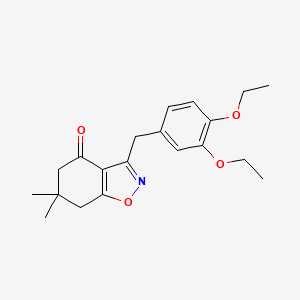![molecular formula C18H21NO5S B11071361 [4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B11071361.png)
[4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the acetic acid moiety. Common synthetic routes may involve:
Formation of the Sulfonamide Linkage: This step often involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions.
Introduction of the Acetic Acid Moiety: This can be achieved through various methods, including esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes in microorganisms or cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}BENZOIC ACID): Similar structure but with a benzoic acid moiety instead of acetic acid.
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)PROPIONIC ACID: Contains a propionic acid group instead of acetic acid.
Uniqueness
2-(4-{[(5-ISOPROPYL-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[4-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)14-6-9-16(24-3)17(11-14)25(22,23)19-15-7-4-13(5-8-15)10-18(20)21/h4-9,11-12,19H,10H2,1-3H3,(H,20,21) |
InChI Key |
LEGLQAKTRNKHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(8-Chloro-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11071279.png)

![7-tert-butyl-2-{[2-(2-hydroxy-5-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11071289.png)


![ethyl [(4E)-4-(hydroxyimino)-2,5-dimethylpiperidin-1-yl]acetate](/img/structure/B11071297.png)
![1-(4-Methoxyphenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11071299.png)

![ethyl 3-(4-methylphenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate](/img/structure/B11071307.png)
![{2-[(2-Methoxyphenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B11071315.png)

![4-{[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B11071344.png)
![N-(4-tert-butylbenzyl)-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide](/img/structure/B11071352.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromothiophen-2-yl)ethanone](/img/structure/B11071358.png)
